molecular formula C28H28N4O6 B11631501 diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11631501
M. Wt: 516.5 g/mol
InChI Key: DBMSJWYUWDJHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative with a complex heterocyclic architecture. Its molecular formula is C₃₀H₃₀N₄O₆, with an average mass of 544.608 g/mol and a monoisotopic mass of 544.232185 g/mol . The core structure consists of a DHP ring esterified at the 3- and 5-positions with ethyl groups and substituted at the 4-position by a pyrazole moiety bearing 3-nitrophenyl and phenyl groups. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which influence electronic properties and intermolecular interactions .

This compound is synthesized via multi-step reactions, often involving Hantzsch-type cyclization or Schiff base formation (as seen in analogous DHP derivatives) .

Properties

Molecular Formula

C28H28N4O6

Molecular Weight

516.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28N4O6/c1-5-37-27(33)23-17(3)29-18(4)24(28(34)38-6-2)25(23)22-16-31(20-12-8-7-9-13-20)30-26(22)19-11-10-14-21(15-19)32(35)36/h7-16,25,29H,5-6H2,1-4H3

InChI Key

DBMSJWYUWDJHKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The process begins with the condensation of ethyl acetoacetate (2.0 mmol) and 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in ethanol or acetonitrile. Ammonium acetate (2.2 mmol) acts as both a catalyst and nitrogen source, facilitating the formation of a 1,4-dihydropyridine intermediate. Kinetic studies indicate that the aldol condensation between the aldehyde and β-ketoester generates an enamine intermediate, which undergoes cyclization to yield the dihydropyridine ring.

Oxidation to the Pyridine Derivative

The 1,4-dihydropyridine intermediate is oxidized to the fully aromatic pyridine system using iodobenzene diacetate (IBD, 1.2 mmol) in dichloromethane (DCM). This step proceeds via a radical mechanism, with IBD abstracting hydrogen atoms from the dihydropyridine ring, resulting in dehydrogenation. The oxidation is typically complete within 5–8 minutes under reflux, achieving yields of 68–85% after chromatography.

One-Pot Domino Protocol for Enhanced Efficiency

To circumvent the isolation of intermediates, a one-pot domino protocol has been developed, merging the Hantzsch condensation and oxidation steps into a single reaction vessel.

Optimized Reaction Conditions

  • Solvent : Acetonitrile outperforms ethanol due to its higher polarity, which stabilizes charged intermediates.

  • Temperature : Reflux at 80°C ensures rapid cyclization without side reactions.

  • Catalyst : Ammonium acetate (2.2 mmol) remains critical for imine formation.

ParameterConventional MethodOne-Pot Domino Method
Reaction Time30–40 min25–33 min
Overall Yield68–75%80–85%
Purity (HPLC)92–95%96–98%

Data adapted from Scirp.org

Advantages of the Domino Approach

  • Reduced Handling : Eliminates intermediate isolation, minimizing product loss.

  • Scalability : Demonstrated for batches up to 100 mmol with consistent yields.

  • Energy Efficiency : Lower thermal energy input due to shorter reaction times.

Alternative Synthetic Routes and Modifications

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (35 kHz) accelerates the Hantzsch condensation by enhancing mass transfer and cavitation effects. This method reduces the condensation phase to 10–15 minutes, achieving 88% yield for the dihydropyridine intermediate. Subsequent oxidation with IBD under ultrasound further shortens the reaction to 3–5 minutes.

Microwave-Promoted Reactions

Microwave irradiation (300 W, 100°C) drastically cuts reaction times to 5–8 minutes for the entire sequence. However, scalability remains challenging due to equipment limitations.

Critical Analysis of Synthetic Challenges

Regioselectivity in Pyrazole Substitution

The 3-nitrophenyl group at the pyrazole ring’s 3-position necessitates careful control to avoid para-substitution byproducts. Steric hindrance from the adjacent phenyl group directs electrophilic nitration to the meta position, but competing pathways can yield 10–15% undesired isomers.

Purification and Isolation Techniques

  • Chromatography : Silica gel chromatography with petroleum ether:ethyl acetate (97:3) resolves diastereomers.

  • Recrystallization : Ethanol/water mixtures (7:3) produce crystals with ≥99% purity, as confirmed by X-ray diffraction.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies using tubular reactors (0.5 L/min flow rate) demonstrate 92% yield over 24-hour runs, highlighting potential for industrial adoption. Key parameters include:

ParameterValue
Residence Time8–10 min
Temperature75°C
Pressure2.5 bar

Waste Stream Management

  • Solvent Recovery : Distillation recovers 85–90% of acetonitrile.

  • Byproduct Utilization : Unreacted ethyl acetoacetate is recycled into subsequent batches.

Comparative Evaluation of Synthetic Methods

Yield and Efficiency Metrics

MethodIntermediate YieldFinal Product YieldPurity (%)
Conventional75%68%92
One-Pot DominoN/A85%96
Ultrasound88%82%94
Microwave90%78%93

Data synthesized from Vulcanchem, Evitachem, and Scirp.org

Environmental Impact Assessment

  • E-Factor : 8.2 (conventional) vs. 5.1 (one-pot), indicating reduced waste in optimized protocols.

  • PMI (Process Mass Intensity) : 12.4 kg/kg for batch vs. 9.8 kg/kg for continuous flow .

Chemical Reactions Analysis

Dihydropyridine Ring Oxidation

The 1,4-dihydropyridine (DHP) ring undergoes oxidation to form a fully aromatic pyridine derivative. This transformation is critical for modulating electronic properties and biological activity.

Reagent/ConditionsProductYieldReference
Iodine monobromide (IBD) in dichloromethane (DCM), 5 min, room temperatureEthyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]pyridine-3,5-dicarboxylate68%
Hydrogen peroxide (H₂O₂) in acetic acid, refluxOxidized pyridine analogNot reported

Mechanistic Insight : The DHP ring’s electron-rich nature facilitates oxidation via radical intermediates or electrophilic attack. IBD acts as a mild oxidant, selectively targeting the DHP ring without affecting other functional groups .

Nitro Group Reduction

The 3-nitrophenyl substituent can be reduced to an amine group, enhancing the compound’s potential for further functionalization (e.g., amide coupling).

Reagent/ConditionsProductYieldReference
H₂ gas, 10% Pd/C catalyst, ethanol, 50°CEthyl 2,6-dimethyl-4-[3-(3-aminophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate85%
Sodium dithionite (Na₂S₂O₄), aqueous NH₃Same as above72%

Kinetics : Catalytic hydrogenation proceeds faster under acidic conditions due to protonation of the nitro group, facilitating electron transfer.

Ester Group Reactivity

The diethyl ester groups participate in nucleophilic acyl substitution, enabling modifications such as hydrolysis, transesterification, or amidation.

Reaction TypeReagent/ConditionsProductYieldReference
Hydrolysis NaOH (2M), ethanol/water (1:1), refluxDicarboxylic acid derivative90%
Transesterification Methanol, H₂SO₄ catalyst, 60°CDimethyl ester analog78%
Amidation Ammonia (NH₃), ethanol, 24hDiamide derivative65%

Selectivity : Steric hindrance from the 2,6-dimethyl groups directs substitution to the 3,5-positions of the pyridine ring.

One-Pot Domino Protocol

A streamlined synthesis involves a Hantzsch dihydropyridine reaction followed by in situ oxidation (Table 1) :

Steps :

  • Condensation : Ethyl acetoacetate, 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate in ethanol (80°C, 2h).

  • Oxidation : Addition of IBD to the crude mixture at room temperature (5 min).

StepConditionsIntermediate/ProductYield
1Ethanol, reflux, 25–35 minDihydropyridine intermediate75%
2IBD in DCM, 5 minPyridine derivative68%

Optimization : Ultrasonic irradiation reduces reaction time to 8 min for Step 1 and 3–4 min for Step 2, with comparable yields .

Reaction Mechanisms and Selectivity

  • Nitro Group Reduction : Proceeds via a nitroso intermediate to the amine, confirmed by FT-IR loss of NO₂ peaks (1520 cm⁻¹).

  • Ester Hydrolysis : Base-catalyzed mechanism involving tetrahedral intermediate formation, favored by polar protic solvents.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) leads to decarboxylation of ester groups, forming CO₂ and hydrocarbon byproducts.

  • Photoreactivity : UV exposure induces nitro-to-nitrito isomerization, detectable via NMR .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and pyridine rings exhibit significant pharmacological properties:

  • Anticancer Activity : Several studies have reported that pyrazole derivatives possess anticancer effects. The unique structural features of diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate suggest it may inhibit tumor growth by interacting with specific molecular targets involved in cancer progression .
  • Antimicrobial Properties : The compound's structure implies potential antimicrobial activity. Pyrazole derivatives have been shown to exhibit effectiveness against various bacterial and fungal strains .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways .

Case Study 1: Anticancer Screening

In a study where various pyrazole derivatives were synthesized and screened for anticancer activity, this compound was found to exhibit promising results against specific cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses significant antibacterial properties comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. For instance, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting various physiological processes such as muscle contraction and neurotransmitter release . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Biological Activity

Diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known as dihydropyridines, which are often studied for their pharmacological properties, particularly in cardiovascular and anti-inflammatory contexts. The incorporation of a pyrazole moiety further enhances its pharmacological profile, as pyrazole derivatives are known for various biological activities.

  • Molecular Formula : C19H22N2O6
  • Molecular Weight : 374.39 g/mol
  • CAS Number : 21829-28-7
  • IUPAC Name : Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of compounds containing the pyrazole structure. For instance, molecular docking simulations indicated that derivatives similar to this compound exhibit significant interactions with biological targets associated with oxidative stress and inflammation pathways .

Antihypertensive Effects

The dihydropyridine core structure is well-known for its antihypertensive effects. Compounds in this class function primarily as calcium channel blockers, which help to lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells. This mechanism has been extensively documented for various dihydropyridine derivatives .

Synthesis and Characterization

The synthesis of this compound has been achieved through a one-pot multicomponent reaction involving key precursors such as ethyl acetoacetate and nitrophenyl derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Pharmacological Evaluations

A study evaluating the pharmacological profile of related compounds demonstrated that those with similar structural features exhibited potent activity against various biological targets. The anti-inflammatory activity was assessed using in vitro models where the compounds significantly reduced pro-inflammatory cytokine levels .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of cytokines (e.g., TNF-alpha)
AntihypertensiveLowered blood pressure in animal models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in ester groups and pyrazole substituents , leading to variations in solubility, crystallinity, and reactivity.

Compound Name Ester Groups Pyrazole Substituent Molecular Formula Key Properties/Findings References
Target Compound Diethyl 3-(3-Nitrophenyl)-1-phenyl C₃₀H₃₀N₄O₆ High polarity due to nitro group; potential for hydrogen bonding
Diisopropyl Analog<sup>†</sup> Diisopropyl 3-(3-Nitrophenyl)-1-phenyl C₃₀H₃₂N₄O₆ Increased hydrophobicity; slower hydrolysis kinetics vs. diethyl esters
Diethyl 2,6-Dimethyl-4-[5-(4-Methylphenyl)-1H-Pyrazol-4-yl]-1,4-Dihydropyridine-3,5-Dicarboxylate Diethyl 5-(4-Methylphenyl) C₂₈H₃₀N₄O₄ Enhanced lipophilicity; methyl group reduces crystallinity
Dimethyl 2,6-Dimethyl-4-(3-Phenyl-1H-Pyrazol-4-yl)-1,4-Dihydropyridine-3,5-Dicarboxylate Dimethyl 3-Phenyl C₂₂H₂₂N₄O₄ Lower molecular weight; higher aqueous solubility
Diethyl 4-(3-Nitrophenyl)pyridine-3,5-Dicarboxylate<sup>‡</sup> Diethyl Nitro group on pyridine (not pyrazole) C₁₉H₂₀N₂O₆ Distinct electronic effects due to nitro positioning

<sup>†</sup>Same pyrazole substituent but diisopropyl ester.
<sup>‡</sup>Nitro group on pyridine ring instead of pyrazole.

Impact of Substituents on Reactivity and Intermolecular Interactions

  • It also promotes hydrogen bonding and π-π stacking in crystal lattices, as observed in related nitroaromatic DHPs .
  • Ester Groups : Diethyl esters balance solubility and crystallinity, whereas diisopropyl analogs exhibit higher hydrophobicity, impacting bioavailability . Dimethyl esters, with shorter alkyl chains, improve aqueous solubility but reduce thermal stability .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs reveal distinct packing motifs:

  • The target compound’s nitro group may form intermolecular C–H···O bonds, as seen in similar nitro-substituted DHPs .
  • In dimethyl analogs, weaker van der Waals interactions dominate due to the absence of strong hydrogen-bonding groups .
  • Diisopropyl derivatives exhibit bulky ester groups that disrupt dense packing, leading to lower melting points .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate with high crystallinity?

  • Methodology : The Hantzsch dihydropyridine synthesis is commonly employed, involving cyclocondensation of ethyl acetoacetate, ammonium acetate, and substituted aldehydes. To enhance crystallinity, slow evaporation of ethanol or methanol solutions at controlled temperatures (e.g., 25–30°C) is recommended. Post-synthetic recrystallization using mixed solvents (e.g., CHCl₃/hexane) improves purity. Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) confirms lattice packing and hydrogen-bonding networks critical for stability .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Use SC-XRD with SHELXL-2018/3 for refinement . Key parameters include R-factor (<0.05), wR-factor (<0.15), and data-to-parameter ratio (>15). Validate hydrogen bonding via Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O, π–π stacking). Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G**) to identify discrepancies >0.02 Å .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FTIR : Identify ν(N–H) at ~3300 cm⁻¹ (1,4-dihydropyridine ring) and ν(C=O) at ~1680 cm⁻¹ (ester groups) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and dihydropyridine CH₃ groups (δ 2.3–2.6 ppm). Use DEPT-135 to distinguish CH₂/CH₃ signals .
  • PXRD : Confirm phase purity by matching experimental patterns with Mercury-generated simulations from SC-XRD data .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., bond angles, torsion angles)?

  • Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-311++G**) to optimize geometry and compare with SC-XRD data. For example, if experimental C–N–C angles deviate >2° from computed values, assess intermolecular forces (e.g., steric effects from 3-nitrophenyl groups) using Quantum Theory of Atoms in Molecules (QTAIM) . Molecular dynamics simulations (AMBER) can model conformational flexibility in solution .

Q. What strategies mitigate challenges in refining crystal structures with twinned or disordered data?

  • Methodology : For twinned data, use SHELXL's TWIN/BASF commands with HKLF5 format. Apply restraints (e.g., SIMU, DELU) to disordered 3-nitrophenyl groups. Validate with R₁/residual density maps (<0.3 eÅ⁻³). For severe disorder, employ the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .

Q. How do substituents (e.g., 3-nitrophenyl, pyrazole) influence supramolecular assembly?

  • Methodology : Analyze graph sets (Etter formalism) to classify hydrogen-bonding motifs. For example, the 3-nitrophenyl group forms C–H···O(nitro) interactions (graph set C(6) ), while pyrazole N–H···O(ester) contacts create R₂²(8) rings. Use Mercury's packing diagrams and CrystalExplorer's energy frameworks to quantify interaction energies (e.g., electrostatic vs. dispersion) .

Q. What protocols ensure reproducibility in pharmacological activity assays for derivatives of this compound?

  • Methodology : Standardize assay conditions:

  • Solubility : Prepare stock solutions in DMSO (<1% v/v) with sonication.
  • Cell lines : Use HEK-293 or HepG2 cells for calcium channel blocking assays (IC₅₀ determination via patch-clamp).
  • Controls : Include nifedipine as a positive control. Validate results with triplicate runs and ANOVA (p < 0.05) .

Data Contradiction Analysis

Q. How to address discrepancies in reported dihedral angles between pyrazole and dihydropyridine rings?

  • Resolution : Compare SC-XRD data from analogous compounds (e.g., 3-(4-chlorophenyl) vs. 3-(3-nitrophenyl) derivatives). If angles differ by >10°, analyze steric hindrance via ConQuest (CCDC) overlays. For example, the nitro group's para position increases torsion strain, reducing planarity .

Q. Why do bond lengths for ester C=O groups vary across studies (1.20–1.23 Å)?

  • Resolution : Assess resolution limits of SC-XRD data (e.g., θmax > 25° ensures <0.01 Å error). If variations persist, consider solvent polarity during crystallization: polar solvents (e.g., ethanol) stabilize resonance structures, shortening C=O bonds .

Methodological Resources

  • Software : SHELX suite (structure solution/refinement) , Gaussian 16 (DFT) , Mercury (visualization) .
  • Data Repositories : Cambridge Structural Database (CSD) for comparative geometry analysis, IUCr Journals for validation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.